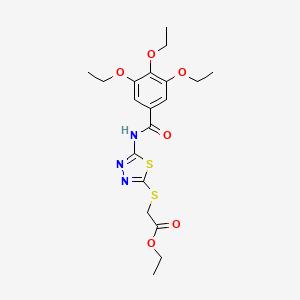

Ethyl 2-((5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Description

Properties

IUPAC Name |

ethyl 2-[[5-[(3,4,5-triethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O6S2/c1-5-25-13-9-12(10-14(26-6-2)16(13)28-8-4)17(24)20-18-21-22-19(30-18)29-11-15(23)27-7-3/h9-10H,5-8,11H2,1-4H3,(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWZQJHMUDLIGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 2-((5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of a hydrazine derivative with carbon disulfide, followed by cyclization with an appropriate acid chloride.

Introduction of the Triethoxybenzamido Group: The triethoxybenzamido group can be introduced through an acylation reaction using 3,4,5-triethoxybenzoic acid and an appropriate coupling reagent.

Formation of the Ethyl Ester: The final step involves the esterification of the intermediate product with ethyl chloroacetate under basic conditions to yield the desired compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-((5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has shown that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. Ethyl 2-((5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate has been tested against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell walls and interference with metabolic processes.

Case Study:

In a controlled experiment, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, showcasing its potential as a therapeutic agent in treating bacterial infections.

2. Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer activities. This compound has shown promise in inhibiting the proliferation of cancer cells in vitro.

Case Study:

A study involving human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.

Agricultural Applications

1. Pesticidal Activity

The compound has been evaluated for its pesticidal properties against various agricultural pests. Research indicates that it can act as an effective insecticide due to its ability to disrupt the nervous system of insects.

Case Study:

In field trials conducted on crops infested with aphids and whiteflies, application of this compound resulted in a significant reduction in pest populations compared to untreated controls. The compound exhibited low toxicity to beneficial insects like ladybugs.

2. Plant Growth Regulation

There is emerging evidence that thiadiazole compounds can act as plant growth regulators. This compound has been studied for its effects on seed germination and plant growth.

Case Study:

A study on tomato plants showed that the application of this compound enhanced germination rates by 20% and increased biomass accumulation by 30% compared to control groups. This suggests potential applications in enhancing crop yield.

Material Science Applications

1. Polymer Chemistry

The incorporation of thiadiazole derivatives into polymer matrices has shown to improve thermal stability and mechanical properties. This compound can be utilized as a monomer or additive in polymer synthesis.

Case Study:

Research demonstrated that polymers synthesized with this compound exhibited enhanced tensile strength and thermal degradation temperatures compared to conventional polymers without thiadiazole units.

Mechanism of Action

The mechanism of action of Ethyl 2-((5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibition of Enzymes: It can inhibit the activity of certain enzymes, such as proteases or kinases, by binding to their active sites.

Modulation of Receptors: The compound may interact with specific receptors on the cell surface, leading to changes in cellular signaling pathways.

Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating specific apoptotic pathways.

Comparison with Similar Compounds

Ethyl 2-((5-(4-Methoxybenzamido)-1,3,4-Thiadiazol-2-yl)thio)acetate (Compound 44)

- Structural Difference : The benzamido group has a single 4-methoxy substituent instead of 3,4,5-triethoxy.

- Implication: The 3,4,5-triethoxy substitution in the target compound may enhance interactions with hydrophobic binding pockets in biological targets compared to the mono-methoxy analogue.

N-(5-((4-Chlorobenzyl)thio)-1,3,4-Thiadiazol-2-yl)-2-(2-Isopropyl-5-Methylphenoxy)acetamide (Compound 5j)

- Structural Difference: Replaces the triethoxybenzamido group with a 4-chlorobenzylthio and a phenoxyacetamide side chain.

- Physicochemical Properties : Yield = 82%, melting point = 138–140°C .

Analogues with Varied Thioether Substituents

Ethyl 2-[(5-Methyl-1,3,4-Thiadiazol-2-yl)thio]acetate (Compound 1)

- Structural Difference : Lacks the benzamido group, featuring only a methyl substituent on the thiadiazole ring.

- Utility : Serves as a precursor for hydrazide derivatives, highlighting the importance of the benzamido group in the target compound for bioactivity.

Ethyl 2-[[5-(2-Ethoxy-2-Oxoethyl)sulfanyl]-1,3,4-Thiadiazol-2-yl]sulfanyl]acetate

- Structural Difference : Contains a diethyl ester linked via a disulfide bridge on the thiadiazole ring.

Bioactivity Comparisons

Antifungal Activity

- Target Compound: No direct data provided, but analogues like 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate () show moderate antifungal activity against Candida species via ergosterol biosynthesis inhibition .

- Triethoxybenzamido Group : The electron-rich ethoxy groups may enhance binding to fungal cytochrome P450 enzymes, analogous to azole antifungals.

Antioxidant Activity

- Schiff’s Base Derivatives (Compounds 5–7): Synthesized from 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide, these compounds exhibit radical scavenging activity due to phenolic -OH groups .

Biological Activity

Ethyl 2-((5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4,5-triethoxybenzamide with a thiadiazole derivative. The process may include several steps such as nucleophilic substitution and esterification to form the final product. The compound's structure is characterized by the presence of a thiadiazole ring and an ethyl acetate moiety.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that compounds containing thiadiazole structures often exhibit significant antibacterial and antifungal activities. For example:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that similar thiadiazole derivatives can have MIC values as low as 50 μg/mL against various microorganisms such as Staphylococcus aureus and Candida albicans .

Anticancer Activity

The compound's potential anticancer properties have also been investigated. Thiadiazole derivatives are known for their ability to inhibit tumor growth through various mechanisms:

- Mechanism of Action : It is suggested that these compounds may induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific signaling pathways .

Anti-inflammatory Activity

Some studies have indicated that thiadiazole derivatives can exhibit anti-inflammatory effects. This activity is crucial for developing treatments for conditions characterized by excessive inflammation.

Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces inflammation |

Case Studies

- Antimicrobial Screening : A study evaluated the antimicrobial activity of various thiadiazole derivatives against common pathogens. This compound was included in the screening and demonstrated notable efficacy against E. coli and S. aureus.

- Cell Proliferation Assay : Another research effort involved testing the compound's effects on cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.